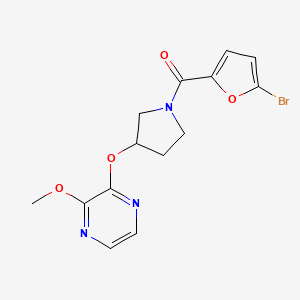

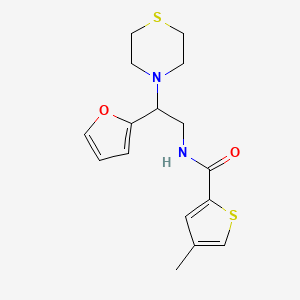

![molecular formula C15H14Cl2N2O4S B2924127 5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 400080-36-6](/img/structure/B2924127.png)

5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, also known as CCCP, is a small molecule used in scientific research for a variety of purposes. It is a synthetic compound that acts as an uncoupler of oxidative phosphorylation in mitochondria, meaning it disrupts the normal process of energy production in cells. CCCP has been used to study the effects of energy depletion on cellular processes, as well as to investigate the mechanisms of energy production and the roles of various proteins involved in the process. In addition, it has been used to study the effects of mitochondrial dysfunction on various diseases.

Scientific Research Applications

Photochemical Studies

Research on similar compounds, such as 4-chloroaniline and its N,N-dimethyl derivative, highlights photochemical applications. These compounds undergo efficient photoheterolysis in polar media, forming triplet phenyl cations with potential uses in photochemical studies (Guizzardi et al., 2001).

Chemical Synthesis

A study on [Chlorotris(dimethylamino)phosphonium] Chlorosulfite, which shares similar structural motifs, suggests its application as a mild condensation reagent for peptide synthesis (Appel et al., 1981).

Fluorescence Research

The research into fluorescent solvatochromic dyes involving compounds with dimethylamino groups and sulfonyl groups, similar to the target compound, indicates potential applications in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Microwave-Assisted Organic Synthesis

A method involving microwave-assisted desulfitative dimethylamination, applicable to related compounds, can be significant in generating derivatives of 5-chloro-3-(dimethylamino)pyrazin-2(1 H )-ones. This suggests possible applications in rapid and efficient organic synthesis processes (Sharma et al., 2008).

Catalysis and Green Chemistry

A study on efficient catalytic conversion of fructose into hydroxymethylfurfural using a novel carbon-based solid acid hints at potential applications in catalysis and green chemistry, considering the similarities in chemical reactivity and functional groups (Wang et al., 2011).

properties

IUPAC Name |

[5-chloro-2-[(4-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-9-11(17)5-8-13(14)15(20)18-12-6-3-10(16)4-7-12/h3-9H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIFAECVBBZQPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

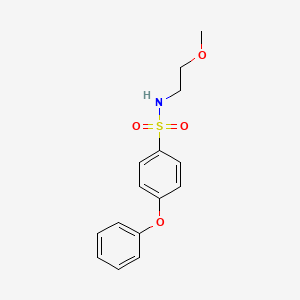

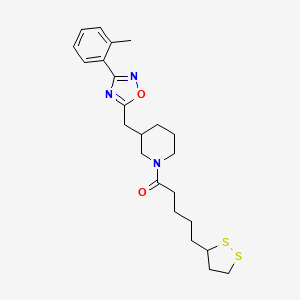

![1-Prop-2-enoyl-N-[3-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B2924046.png)

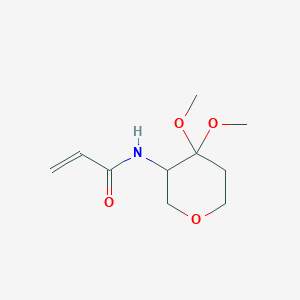

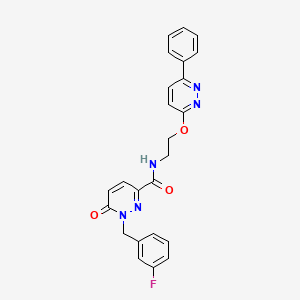

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924048.png)

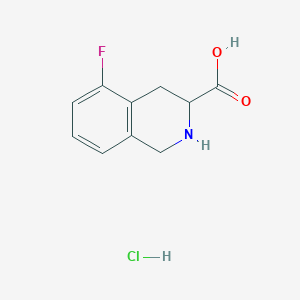

![2-(Mesitylmethyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2924049.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2924051.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromofuran-2-carboxamide](/img/structure/B2924058.png)

![7-[3-(4,6-Dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2924059.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2924064.png)